3-[(4-Methylcyclohexyl)amino]propan-1-ol
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Overview
Description
3-[(4-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclohexyl ring substituted with a methyl group and an amino group, which is further connected to a propanol chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Ethylcyclohexyl)amino]propan-1-ol
- 3-[(4-Propylcyclohexyl)amino]propan-1-ol
- 3-[(4-Butylcyclohexyl)amino]propan-1-ol
Uniqueness
3-[(4-Methylcyclohexyl)amino]propan-1-ol is unique due to the presence of the methyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-[(4-methylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h9-12H,2-8H2,1H3 |
InChI Key |
QEADZJWKHABPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCCO |
Origin of Product |
United States |
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